3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzo[d][1,3]dioxole moiety and a 4-bromobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine typically involves a multi-step process. One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridazine ring and the 4-bromobenzylthio group. Key steps include:
Formation of Benzo[d][1,3]dioxole Derivative: This can be achieved through the cyclization of catechol with formaldehyde.
Pyridazine Ring Formation: The pyridazine ring is often synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.
Thioether Formation: The final step involves the nucleophilic substitution of the pyridazine derivative with 4-bromobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding hydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzo[d][1,3]dioxole and pyridazine moieties can facilitate interactions with biological macromolecules, while the 4-bromobenzylthio group can enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
- 4-Benzo(1,3)dioxol-5-yl-butan-2-one
- (E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyridazine ring, along with the benzo[d][1,3]dioxole and 4-bromobenzylthio groups, makes it distinct from other similar compounds and potentially useful in a wider range of applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(4-bromophenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-14-4-1-12(2-5-14)10-24-18-8-6-15(20-21-18)13-3-7-16-17(9-13)23-11-22-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCLAAGIHLSKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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